1-(1,3-Thiazol-2-yl)butan-1-ol
Overview
Description
1-(1,3-Thiazol-2-yl)butan-1-ol is a heterocyclic compound featuring a thiazole ring, which consists of a five-membered ring containing both sulfur and nitrogen atomsThe presence of the thiazole ring imparts unique chemical properties, making it a versatile scaffold for the development of biologically active molecules .
Mechanism of Action
Target of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II . This interaction results in DNA double-strand breaks, leading to cell death .
Mode of Action
Thiazole derivatives are known to behave unpredictably when they enter physiological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . The aromaticity of the thiazole ring allows for many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the physiological environment can significantly influence the behavior of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)butan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminothiazole with butanal in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of butanone derivatives.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)butan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)propan-1-amine: Another thiazole derivative with similar structural features but different functional groups.
Isavuconazole: A thiazole-containing antifungal drug with a more complex structure.
Uniqueness: 1-(1,3-Thiazol-2-yl)butan-1-ol is unique due to its specific combination of the thiazole ring and butanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)butan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-2-3-6(9)7-8-4-5-10-7/h4-6,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSJIQPNVWSKPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC=CS1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309942 | |
Record name | α-Propyl-2-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89775-32-6 | |
Record name | α-Propyl-2-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89775-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Propyl-2-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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